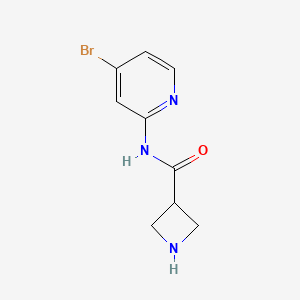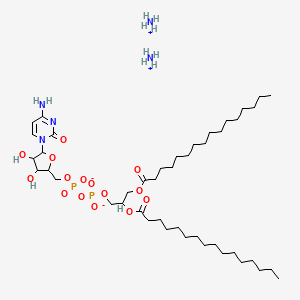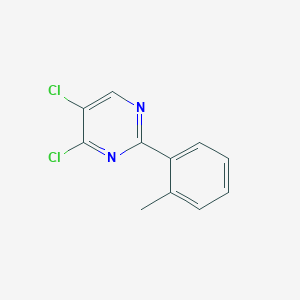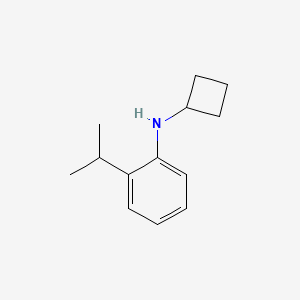
Benzamide, N-methyl-4-(1-piperazinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-methyl-4-(1-piperazinylmethyl)-, also known by its systematic name 4-[(4-Methyl-1-piperazinyl)methyl]benzamide , is a chemical compound with the molecular formula C₁₃H₂₁N₃. It falls within the class of heterocyclic building blocks and has a molecular weight of 219.33 g/mol . This compound features a benzene ring substituted with a methylpiperazine moiety.
Preparation Methods
Synthetic Routes:
The synthetic preparation of Benzamide, N-methyl-4-(1-piperazinylmethyl)- involves the following steps:
N-Methylation of Piperazine: The starting material is piperazine, which undergoes N-methylation using methyl iodide or another suitable methylating agent.
Amide Formation: The N-methylpiperazine reacts with benzoyl chloride or benzoyl bromide to form the benzamide derivative.
Industrial Production:
While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.
Chemical Reactions Analysis
Benzamide, N-methyl-4-(1-piperazinylmethyl)-: can participate in various chemical reactions:
Substitution Reactions: The amide nitrogen can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The aromatic ring may be oxidized or reduced under appropriate conditions.
Common Reagents: Reagents like acyl chlorides (e.g., benzoyl chloride), methylating agents (e.g., methyl iodide), and reducing agents (e.g., lithium aluminum hydride) play crucial roles.
Major Products: The primary product is the N-methylbenzamide with the piperazine side chain intact.
Scientific Research Applications
Benzamide, N-methyl-4-(1-piperazinylmethyl)-: finds applications in various fields:
Medicine: It may serve as a scaffold for drug design due to its amide functionality and piperazine moiety.
Chemical Synthesis: Researchers use it as a building block for more complex molecules.
Biological Studies: Its derivatives could be investigated for biological activity.
Mechanism of Action
The exact mechanism of action for this compound remains an area of ongoing research. its structural features suggest potential interactions with cellular targets, possibly involving receptors or enzymes.
Comparison with Similar Compounds
While Benzamide, N-methyl-4-(1-piperazinylmethyl)- is unique due to its specific substitution pattern, similar compounds include:
4-(4-Methylpiperazin-1-ylmethyl)benzoic acid: A related compound with a carboxylic acid group .
4-[(4-Methyl-1-piperazinyl)methyl]benzylamine: A close analogue with an amino group instead of an amide .
4-[(3-Pyridinylmethyl)-1-piperazinyl]methyl]benzamide: Another derivative with a pyridine-substituted piperazine side chain .
Properties
Molecular Formula |
C13H19N3O |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-methyl-4-(piperazin-1-ylmethyl)benzamide |
InChI |
InChI=1S/C13H19N3O/c1-14-13(17)12-4-2-11(3-5-12)10-16-8-6-15-7-9-16/h2-5,15H,6-10H2,1H3,(H,14,17) |
InChI Key |
WZFWMRGPTNWLIA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)CN2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[4-(Trifluoromethyl)piperidine-1-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B12070572.png)


![(2Z)-3-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B12070597.png)


![3-Fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B12070618.png)
![5-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole](/img/structure/B12070622.png)


